molecular formula C24H25ClN2O4S B11628034 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No.: B11628034
M. Wt: 473.0 g/mol
InChI Key: SNEKGXNPSKPFKS-UHFFFAOYSA-N
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Description

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the carbazole derivatives family, known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the carbazole moiety. The carbazole derivative is then reacted with appropriate sulfonamide and chlorinated benzene derivatives under controlled conditions to form the final compound . Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety allows it to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and physical properties.

Properties

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473.0 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C24H25ClN2O4S/c25-18-10-12-20(13-11-18)32(30,31)26(14-5-15-28)16-19(29)17-27-23-8-3-1-6-21(23)22-7-2-4-9-24(22)27/h1-4,6-13,19,28-29H,5,14-17H2

InChI Key

SNEKGXNPSKPFKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CCCO)S(=O)(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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